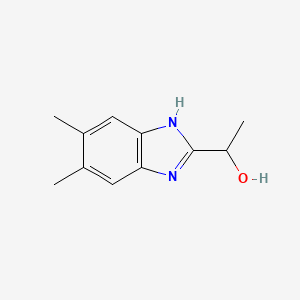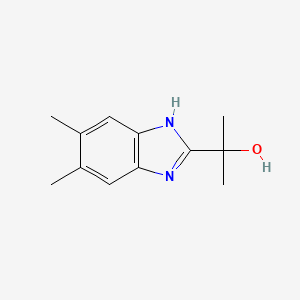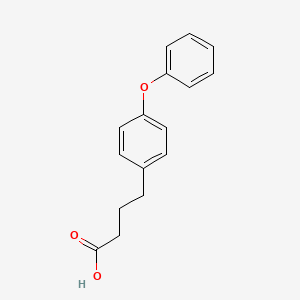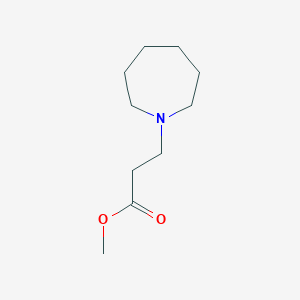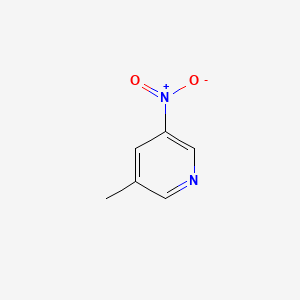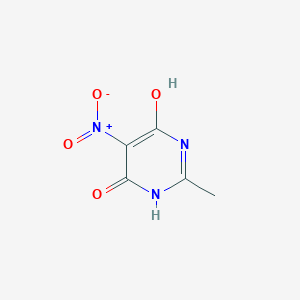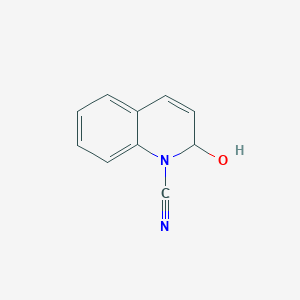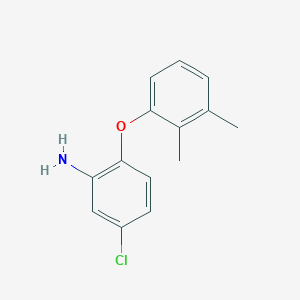
5-Chloro-2-(2,3-dimethylphenoxy)aniline
Vue d'ensemble
Description
5-Chloro-2-(2,3-dimethylphenoxy)aniline is a chemical compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(2,3-dimethylphenoxy)aniline consists of a benzene ring with a chlorine atom and an amine group attached. It also has a phenoxy group attached, which contains another benzene ring with two methyl groups .Physical And Chemical Properties Analysis
5-Chloro-2-(2,3-dimethylphenoxy)aniline has a molecular weight of 247.72 and a molecular formula of C14H14ClNO .Applications De Recherche Scientifique
Organometallic Compound Synthesis
- The compound has been utilized in the synthesis of pentacoordinate triorganotin(IV) compounds, exhibiting hypervalent nature and trigonal-bipyramidal structures (Suzuki, Son, Noyori, & Masuda, 1990).
Crystal Structure and NMR Spectroscopy
- A study focused on the chemical preparation, crystal structure, and NMR spectroscopy of an organic cation 5-chloro(2,4-dimethoxy)anilinium monophosphate (Kefi, Abid, Nasr, & Rzaigui, 2007).
Polymerization Catalysts
- Research on nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties for olefin polymerization has been conducted, exploring ligand preparation and polymerization behavior (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).
Photochromic Mechanism in Polymeric Films
- The compound has been utilized in synthesizing polyurethane cationomers with fluorescent properties, investigating the photochromic mechanism of salicylideneanil structures (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Redox Reactions in Environmental Contexts
- A study evaluated the redox reaction between manganese dioxide and anilines, including the 5-Chloro-2-(2,3-dimethylphenoxy)aniline derivative, in aqueous suspensions, with implications for environmental transformations (Laha & Luthy, 1990).
Nephrotoxicity Studies
- The effects of cytochrome P450 isozyme inhibitors on the nephrotoxicity of chlorinated anilines like 3,5‐dichloroaniline were examined, suggesting multiple pathways for bioactivation (Rankin, Racine, Ferguson, Preston, & Anestis, 2013).
Chemical Synthesis Processes
- Investigations into the production of related aniline compounds, including optimal conditions for producing 2,5 - dimethoxy - 4 chloro-aniline, have been conducted, highlighting the importance of reaction conditions (Wang Dong-tia, 2000).
Electrocatalytic Applications
- Research into electrochemical synthesis in aqueous solution of novel polymers based on aniline derivatives demonstrates their potential in advanced materials applications, such as in dye-sensitized solar cells (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Propriétés
IUPAC Name |
5-chloro-2-(2,3-dimethylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(15)8-12(14)16/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJWLTHVSIELFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,3-dimethylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



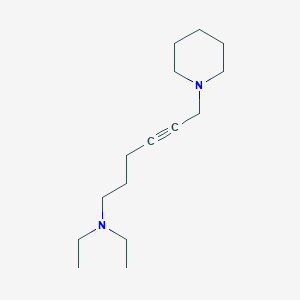
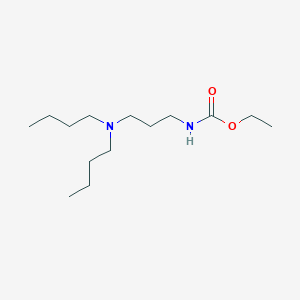
![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)
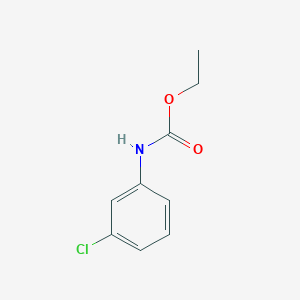
![[4-Chloro-2-(chloromethyl)phenoxy]acetic acid](/img/structure/B1361618.png)
